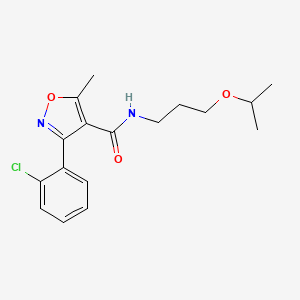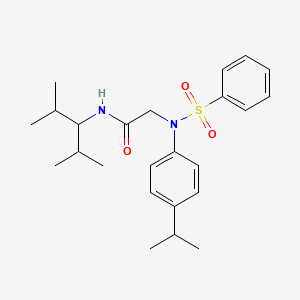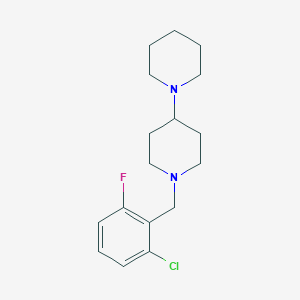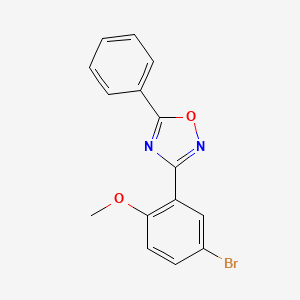
3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide, also known as CLIMB, is a novel compound with potential therapeutic applications in various fields of medicine.
作用機序
The exact mechanism of action of 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and cell proliferation. By inhibiting PDE4, this compound may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide is its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and neurodegenerative disorders. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may improve its therapeutic potential.
合成法
The synthesis of 3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with hydroxylamine hydrochloride and sodium acetate to form 3-(2-chlorophenyl)-5-methylisoxazole-4-carbaldehyde. Next, the aldehyde group is reduced using sodium borohydride, and the resulting product is reacted with 3-isopropoxypropylamine to form the final product, this compound.
科学的研究の応用
3-(2-chlorophenyl)-N-(3-isopropoxypropyl)-5-methyl-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to reduce inflammation in animal models of inflammatory bowel disease and arthritis.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3-propan-2-yloxypropyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-11(2)22-10-6-9-19-17(21)15-12(3)23-20-16(15)13-7-4-5-8-14(13)18/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEFTTWDJIIORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4964791.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4964820.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isopropylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
![ethyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4964831.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B4964836.png)


![1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)
![methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4964875.png)